

Phosphorothioic Triiodide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phosphorothioic triiodide	
Cat. No.:	B14500019	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorothioic triiodide (PSI₃), also known as thiophosphoryl iodide, is an inorganic compound of significant interest in synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this reactive phosphorus thiohalide. Detailed experimental protocols, quantitative data, and a visual representation of its synthesis workflow are presented to serve as a valuable resource for researchers in chemistry and drug development.

Introduction and Historical Context

The exploration of phosphorus thiohalides has been a continuing area of interest in inorganic chemistry. While the related compounds thiophosphoryl chloride (PSCl₃) and bromide (PSBr₃) were known earlier, the iodide analogue, **phosphorothioic triiodide**, was definitively identified and characterized later.

A pivotal moment in the history of **phosphorothioic triiodide** was its characterization using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. In a 1977 publication, Dillon, Craveirinha Dillon, and Waddington reported the identification of new thiophosphoryl compounds containing phosphorus-iodine bonds.[1][2][3][4][5] Their work provided spectroscopic evidence for the existence and structure of these compounds, including PSI₃. This application of ³¹P NMR was crucial in confirming the presence of the P-I bond in the thiophosphoryl moiety.

Chemical and Physical Properties

Phosphorothioic triiodide is a red-brown solid at room temperature.[4] It is sensitive to moisture and heat, decomposing upon boiling.[4] Due to its reactivity, it should be handled under inert and dry conditions.

Table 1: Physical and Chemical Properties of Phosphorothioic Triiodide

Property	Value	Reference
Chemical Formula	PSI₃	[4][6]
Molecular Weight	443.75 g/mol	[4][6]
Appearance	Red-brown solid	[4]
Melting Point	48 °C (118 °F; 321 K)	[4]
Boiling Point	Decomposes	[4]
Molecular Shape	Tetrahedral at the P atom	[4]
CAS Number	63972-04-3	[6]

Synthesis of Phosphorothioic Triiodide

The primary method for the synthesis of **phosphorothioic triiodide** involves the direct reaction of phosphorus triiodide (PI₃) with elemental sulfur.[4]

Experimental Protocol

Materials:

- Phosphorus triiodide (PI₃)
- Elemental sulfur (S₈)
- Carbon disulfide (CS₂), anhydrous
- Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

- Stirring apparatus
- Cooling bath
- Apparatus for filtration under inert atmosphere
- Schlenk tube for product collection

Procedure:

- In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phosphorus triiodide in anhydrous carbon disulfide.
- To the stirred solution, add a stoichiometric amount of elemental sulfur.
- Cool the reaction mixture to 10–15 °C using a cooling bath.[4]
- Maintain the reaction mixture at this temperature in the dark with continuous stirring for several days.[4] The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
- Upon completion of the reaction, the resulting phosphorothioic triiodide can be isolated by filtration of any unreacted sulfur, followed by removal of the carbon disulfide solvent under reduced pressure.
- The final product, a red-brown solid, should be stored under an inert atmosphere to prevent decomposition.

Note: An alternative attempted synthesis via the reaction of lithium iodide with thiophosphoryl bromide has been reported to yield mixed thiophosphoryl halides (PSBr2I and PSBrI2) rather than pure PSI3.[4]

Spectroscopic Data

The definitive characterization of **phosphorothioic triiodide** relies heavily on ³¹P NMR spectroscopy.[1][2][3][4][5] This technique is highly sensitive to the chemical environment of the phosphorus nucleus.[7][8][9] The chemical shift in the ³¹P NMR spectrum is indicative of the formation of the P=S and P-I bonds. While the original 1977 paper by Dillon et al. provides the key identification, detailed modern spectroscopic data (such as ¹³C NMR, IR, Raman, and

Mass Spectrometry) for the isolated compound are not extensively reported in readily available literature.

Table 2: Spectroscopic Data for Phosphorothioic Triiodide

Technique	Observed Data	Reference
³¹ P NMR	Characterized, but specific chemical shift value not readily available in searched literature.	[1][2][3][4][5]

Crystallographic Data

As of the current literature survey, a detailed single-crystal X-ray diffraction study providing the precise bond lengths and angles for **phosphorothioic triiodide** is not readily available. The molecular shape is predicted to be tetrahedral at the phosphorus atom based on VSEPR theory and by analogy to other thiophosphoryl halides.[4]

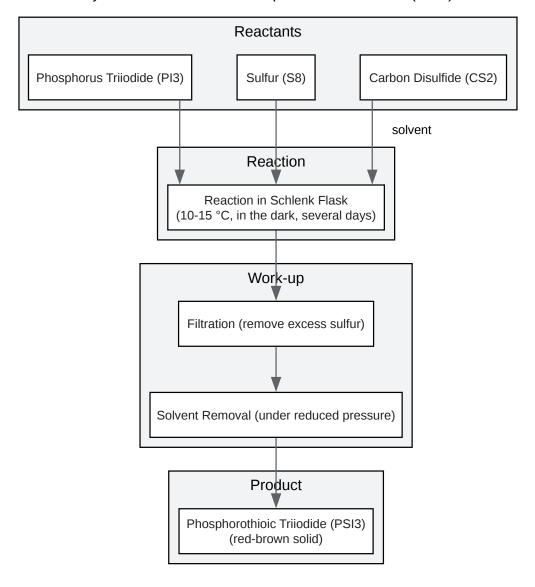
Applications

Phosphorothioic triiodide, as a reactive intermediate, holds potential in synthetic organic and inorganic chemistry. By analogy to its more common halide counterparts (PSCI₃ and PSBr₃), it could serve as a reagent for the introduction of the thiophosphoryl moiety into various molecules. However, specific applications of PSI₃ are not well-documented in the reviewed literature.

Safety and Handling

Phosphorothioic triiodide is expected to be highly reactive and moisture-sensitive. It should be handled by trained personnel in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Upon contact with moisture, it is likely to hydrolyze, releasing toxic and corrosive byproducts.

Conclusion



Phosphorothioic triiodide remains a compound of specialized interest within the broader family of phosphorus thiohalides. Its definitive characterization in the late 1970s through ³¹P NMR spectroscopy marked a significant step in understanding phosphorus-iodine bonding in such systems. While a standard synthesis protocol exists, a deeper exploration of its reactivity, detailed spectroscopic and crystallographic characterization, and potential applications presents an opportunity for further research in the field of inorganic and organophosphorus chemistry.

Visualized Experimental Workflow

Synthesis Workflow for Phosphorothioic Triiodide (PSI3)

Click to download full resolution via product page

Caption: Synthesis workflow of **Phosphorothioic Triiodide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 臭化チオホスホリル Wikipedia [ja.wikipedia.org]
- 2. 硫代磷酰溴 维基百科,自由的百科全书 [zh.wikipedia.org]
- 3. தயோபாசுபோரைல் புரோமைடு தமிழ் விக்கிப்பீடியா [ta.wikipedia.org]
- 4. Thiophosphoryl iodide Wikipedia [en.wikipedia.org]
- 5. Thiophosphoryl bromide Wikipedia [en.wikipedia.org]
- 6. Phosphorothioic triiodide | I3PS | CID 21517233 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Phosphorothioic Triiodide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14500019#discovery-and-history-of-phosphorothioic-triiodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com